molecular formula C16H22N2O4S B2906265 N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide CAS No. 667901-52-2

N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide

Cat. No.: B2906265
CAS No.: 667901-52-2
M. Wt: 338.42
InChI Key: UDBBMQJEZKZMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide is a chemical compound of interest in medicinal chemistry and biochemical research. Its structure incorporates a pyrrolidine-sulfonamide group, a scaffold recognized in scientific literature for its potential in enzyme inhibition studies . For instance, certain N-phenylsulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase and cholinesterase enzymes, which are important therapeutic targets for conditions such as glaucoma and Alzheimer's disease . The molecule also contains a tetrahydrofuran (oxolane) moiety, a feature common in many bioactive molecules and pharmaceutical agents . This combination of structural features makes this carboxamide derivative a valuable reagent for researchers exploring new biologically active compounds, particularly in the synthesis and screening of novel sulfonamide-based structures. This product is intended for laboratory research purposes only and is not intended for human consumption or diagnostic use.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c19-16(17-12-14-6-4-10-22-14)13-5-3-7-15(11-13)23(20,21)18-8-1-2-9-18/h3,5,7,11,14H,1-2,4,6,8-10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBBMQJEZKZMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the oxolane ring, which can be achieved through the cyclization of a suitable diol precursor

The final step is the formation of the carboxamide linkage, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine. The overall reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide exerts its effects depends on its interaction with molecular targets. The oxolane ring and pyrrolidine sulfonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl carboxamide moiety may enhance binding affinity and specificity, leading to targeted biological effects. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide can be compared with other compounds that have similar structural features, such as:

    N-(oxolan-2-ylmethyl)[3-(morpholinylsulfonyl)phenyl]carboxamide: Similar structure but with a morpholine ring instead of pyrrolidine.

    N-(tetrahydrofuran-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide: Similar structure but with a tetrahydrofuran ring instead of oxolane.

These comparisons highlight the uniqueness of this compound in terms of its specific ring systems and functional groups, which can influence its reactivity and applications.

Biological Activity

N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant findings from various studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • An oxolan (tetrahydrofuran) ring,
  • A pyrrolidinylsulfonyl group,
  • A phenylcarboxamide moiety.

This structural configuration is believed to contribute to its biological activity, particularly in modulating various biochemical pathways.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease pathways, notably those related to inflammation and cancer progression.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that affect cell proliferation and apoptosis.

In Vitro Studies

Several in vitro studies have highlighted the compound's efficacy against various biological targets:

Target IC50 (μM) Effect
Factor Xa<0.1Strong inhibition
M pro (SARS-CoV-2)5.27 ± 0.26Moderate inhibition
COX-2 (Cyclooxygenase)1.5Significant inhibition

These findings suggest that the compound may have therapeutic potential in anticoagulation and antiviral applications, particularly against SARS-CoV-2.

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral properties of this compound against SARS-CoV-2. The compound demonstrated a notable IC50 value of 5.27 μM, indicating its potential as a lead compound for further development against COVID-19 .
  • Anti-inflammatory Activity : In another study, the compound was tested for its anti-inflammatory effects in a murine model of arthritis. Results showed a significant reduction in inflammatory markers and joint swelling, suggesting its utility in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in preclinical studies. Key parameters include:

  • Oral Bioavailability : Optimized formulations have shown improved bioavailability, making it suitable for oral administration.
  • Metabolism : Initial studies suggest hepatic metabolism with a half-life conducive to therapeutic use.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide after synthesis?

  • Methodological Answer : Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, Mass Spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups like sulfonyl and carboxamide. For example, polar aprotic solvents used during synthesis may leave residual signals in NMR, necessitating careful solvent peak assignment . Purity should be assessed via High-Performance Liquid Chromatography (HPLC) with >95% purity thresholds for biological assays .

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

  • Methodological Answer : Multi-step synthesis typically involves:

  • Step 1 : Coupling the pyrrolidinylsulfonyl moiety to the phenyl ring via nucleophilic aromatic substitution (e.g., using NaH in DMF at 60–80°C) .
  • Step 2 : Introducing the oxolan-2-ylmethyl group via carboxamide formation using EDC/HOBt coupling reagents in dichloromethane .
  • Key Conditions : Temperature control (±2°C) during exothermic steps, anhydrous solvents, and inert atmospheres (N₂/Ar) to prevent hydrolysis of sulfonyl groups .

Q. How can researchers assess the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products using LC-MS. For example, sulfonamide bonds may hydrolyze under acidic conditions, requiring pH-specific formulation strategies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., β-catenin or kinases). Parameterize the compound’s sulfonyl and carboxamide groups for charge assignment. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd values) . Compare results with structurally similar compounds, such as those featuring trifluoromethylphenyl or indole moieties, to identify structure-activity relationships (SAR) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Step 1 : Replicate assays under standardized conditions (e.g., cell line authentication, fixed incubation times).
  • Step 2 : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity. For instance, discrepancies in IC₅₀ values may arise from off-target effects detectable via kinase profiling panels .
  • Step 3 : Validate pharmacokinetic parameters (e.g., logP, plasma protein binding) using in silico tools (SwissADME) and correlate with in vivo efficacy .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Methodological Answer :

  • Strategy 1 : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce oxidative metabolism .
  • Strategy 2 : Replace labile bonds (e.g., ester groups) with bioisosteres like oxadiazoles or thiadiazoles .
  • Validation : Use microsomal stability assays (human/rat liver microsomes) and CYP450 inhibition screening to prioritize derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.